molecular formula C6H11F3O B2691484 6,6,6-Trifluorohexan-2-ol CAS No. 1535364-59-0

6,6,6-Trifluorohexan-2-ol

Cat. No.: B2691484
CAS No.: 1535364-59-0
M. Wt: 156.148
InChI Key: MYBACPGEQCKHJA-UHFFFAOYSA-N
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Description

6,6,6-Trifluorohexan-2-ol is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a hexanol chain This compound is part of the broader class of fluorinated alcohols, which are known for their unique chemical properties due to the presence of highly electronegative fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,6-Trifluorohexan-2-ol typically involves the introduction of trifluoromethyl groups into a hexanol backbone. One common method is the nucleophilic substitution reaction, where a suitable hexanol derivative is reacted with a trifluoromethylating agent under controlled conditions. For instance, the reaction of hexan-2-ol with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,6,6-Trifluorohexan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6,6,6-Trifluorohexan-2-one.

    Reduction: Formation of 6,6,6-Trifluorohexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,6,6-Trifluorohexan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems due to the presence of fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,6,6-Trifluorohexan-2-ol is largely influenced by the presence of the trifluoromethyl group. This group can significantly alter the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,6,6-Trifluorohexane: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.

    6,6,6-Trifluorohexan-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    2,2,2-Trifluoroethanol: A shorter chain fluorinated alcohol with different physical and chemical properties.

Uniqueness

6,6,6-Trifluorohexan-2-ol is unique due to its specific combination of a hydroxyl group and a trifluoromethyl group on a hexanol backbone. This combination imparts distinct properties such as increased polarity, higher boiling point, and unique reactivity compared to other similar compounds. These properties make it valuable in various applications, particularly in the synthesis of complex fluorinated molecules and in the development of new materials and pharmaceuticals.

Biological Activity

6,6,6-Trifluorohexan-2-ol is a fluorinated alcohol that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

This compound is characterized by its trifluoromethyl group, which significantly influences its reactivity and interaction with biological systems. The presence of fluorine atoms can enhance lipophilicity and alter the compound's metabolic pathways compared to non-fluorinated counterparts.

Antimicrobial Properties

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial activity. A study evaluated the effects of various trifluoromethyl-containing alcohols on bacterial strains, demonstrating that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

This data suggests that this compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This selective action may be attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

A detailed study focused on the effect of this compound on MCF-7 cells revealed:

  • Cell Viability Assay : A dose-dependent decrease in cell viability was observed.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound.
  • Mechanistic Insights : Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests rapid absorption and distribution in biological systems. Studies indicate that the compound undergoes hepatic metabolism primarily via oxidation reactions facilitated by cytochrome P450 enzymes. The trifluoromethyl group plays a crucial role in altering metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

6,6,6-trifluorohexan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-5(10)3-2-4-6(7,8)9/h5,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBACPGEQCKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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